Mercaptosuccinic acid

説明

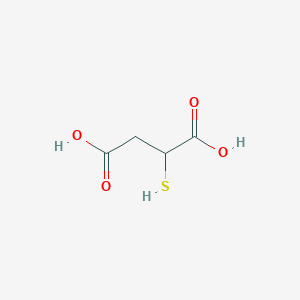

Structure

3D Structure

特性

IUPAC Name |

2-sulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRXVEJTAYWCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861615 | |

| Record name | (+/-)-Mercaptosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a sulfudic odor; [Merck Index] Light brown solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Thiomalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

70-49-5 | |

| Record name | (±)-Mercaptosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiomalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercaptosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Mercaptosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94239W5L4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Mercaptosuccinic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptosuccinic acid (MSA), also known as thiomalic acid, is a dicarboxylic acid containing a thiol functional group.[1][2] This versatile molecule serves as a crucial intermediate in the synthesis of various compounds, including corrosion inhibitors, soil fumigants, and active pharmaceutical ingredients.[1][3][4][5] Its structure, featuring both carboxyl and thiol moieties, imparts unique chemical properties that are leveraged in a wide range of applications, from metal plating to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of mercaptosuccinic acid.

Chemical Structure and Isomers

Mercaptosuccinic acid is a chiral molecule and can exist as two enantiomers, (R)- and (S)-mercaptosuccinic acid, or as a racemic mixture, (±)-mercaptosuccinic acid.[6] The presence of a thiol group in place of a hydroxyl group in malic acid defines its structure.[1]

The IUPAC name for mercaptosuccinic acid is 2-sulfanylbutanedioic acid.[1][7][8][9]

Physicochemical Properties

The key physicochemical properties of mercaptosuccinic acid are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| IUPAC Name | 2-sulfanylbutanedioic acid | [1][7][8][9] |

| Synonyms | Thiomalic acid, 2-Mercaptosuccinic acid | [1][7][8] |

| CAS Number | 70-49-5 | [1][7][8][10] |

| Chemical Formula | C₄H₆O₄S | [1][7][8][10] |

| Molecular Weight | 150.15 g/mol | [1][8][11] |

| Appearance | White to pale cream crystalline powder | [3][12] |

| Melting Point | 150-158 °C | [3][9][12] |

| Boiling Point | 241.69 °C (rough estimate) | [13] |

| pKa | 4.68 ± 0.04 (in H₂O at 20°C) | [5][13] |

| Solubility | Soluble in water (150 g/L at 20°C), alcohol, and acetone. Slightly soluble in ether. Insoluble in benzene. | [3][4][10][14][15] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of mercaptosuccinic acid are essential for its application in research and development.

Synthesis of Mercaptosuccinic Acid from Maleic Anhydride (B1165640) and Thiourea (B124793)

This method involves a two-step process: the formation of an intermediate, 2-amidinosulfanyl succinic anhydride, followed by its hydrolysis to yield mercaptosuccinic acid.

Step 1: Synthesis of 2-Amidinosulfanyl Succinic Anhydride

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 58.9 g of maleic anhydride and 140 g of glacial acetic acid.

-

Stir the mixture until the solid dissolves completely.

-

Under continuous agitation, add 45.6 g of thiourea to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the resulting precipitate (filter cake) and wash it twice with glacial acetic acid and then twice with water.

-

Dry the solid to obtain the intermediate, 2-amidinosulfanyl succinic anhydride.

Step 2: Hydrolysis to 2-Mercaptosuccinic Acid

-

Prepare an alkaline solution by dissolving a suitable base (e.g., sodium hydroxide) in water. The molar ratio of the base to the 2-amidinosulfanyl succinic anhydride from Step 1 should be between 3:1 and 8:1.

-

Add the 2-amidinosulfanyl succinic anhydride to the alkaline solution.

-

Heat the mixture to reflux at 110 °C for 4 hours.

-

After cooling, filter the solution.

-

The filtrate can be further purified by extraction and crystallization to obtain mercaptosuccinic acid.

Potentiometric Titration for the Analysis of Mercaptosuccinic Acid

This method allows for the quantitative determination of mercaptosuccinic acid in a sample.

-

Sample Preparation: Accurately weigh a sample containing 100–500 µmol of mercaptosuccinic acid and dissolve it in a suitable solvent.

-

Titration Medium: Prepare an alkaline medium, for example, a solution of sodium hydroxide. The concentration of the alkaline medium can influence the reaction rate.

-

Titrant: Use a standardized solution of iodine as the titrant.

-

Titration:

-

Immerse a platinum indicator electrode and a suitable reference electrode into the sample solution.

-

Titrate the sample solution with the standardized iodine solution.

-

Record the potential (in millivolts) as a function of the volume of titrant added.

-

-

Endpoint Determination: The endpoint of the titration is determined from the point of the greatest potential change in the titration curve.

-

Calculation: The amount of mercaptosuccinic acid in the sample is calculated based on the stoichiometry of the reaction with iodine.

Visualizations

The following diagrams illustrate key processes and relationships involving mercaptosuccinic acid.

References

- 1. lookchem.com [lookchem.com]

- 2. メルカプトコハク酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. US2729675A - Method of preparing mercaptosuccinic acid - Google Patents [patents.google.com]

- 4. Mercaptosuccinic acid(70-49-5) 1H NMR [m.chemicalbook.com]

- 5. diva-portal.org [diva-portal.org]

- 6. shimadzu.co.kr [shimadzu.co.kr]

- 7. d.docksci.com [d.docksci.com]

- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. CN102030692A - Method for synthesizing 2-mercaptosuccinic acid - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 13. researchgate.net [researchgate.net]

- 14. Mercaptosuccinic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Mercaptosuccinic Acid from Maleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of mercaptosuccinic acid, a versatile building block in pharmaceutical and chemical industries, from maleic anhydride (B1165640). This document provides a comprehensive overview of prevalent synthetic routes, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction

Mercaptosuccinic acid, also known as thiomalic acid, is a dicarboxylic acid containing a thiol group. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), metal chelating agents, and as a component in cold-waving agents. The synthesis of mercaptosuccinic acid from maleic anhydride offers several advantages, including the use of readily available and cost-effective starting materials. This guide will focus on the most common and industrially relevant synthetic methodologies.

Synthetic Pathways

The primary route for the synthesis of mercaptosuccinic acid from maleic anhydride involves a Michael addition of a sulfur nucleophile to the electron-deficient double bond of the maleic anhydride, followed by hydrolysis of the anhydride ring. The two most prominent sulfur sources used in this synthesis are thiourea (B124793) and hydrogen sulfide (B99878).

A notable alternative involves the reaction with thioacetic acid, though this method is often hampered by the cost and strong odor of the reagent, as well as potentially lower yields[1][2]. A more modern and efficient approach for laboratory-scale synthesis involves the direct reaction of maleic anhydride with thiol-containing compounds in a buffered aqueous solution with an organic co-solvent[3][4].

Reaction with Thiourea

A widely employed industrial method utilizes thiourea as the sulfur source. This two-step process begins with the addition of thiourea to maleic anhydride to form an intermediate, 2-amidinosulfanyl succinic anhydride. This intermediate is subsequently hydrolyzed under alkaline or acidic conditions to yield mercaptosuccinic acid[1][5]. This method avoids the use of hazardous hydrogen sulfide.

Reaction with Hydrogen Sulfide

The direct reaction of maleic acid (derived from the hydrolysis of maleic anhydride) with hydrogen sulfide is a known method for producing mercaptosuccinic acid. However, this approach is less favored in many applications due to the high toxicity and difficulty in handling gaseous hydrogen sulfide, which also poses significant environmental concerns[5].

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for the synthesis of mercaptosuccinic acid and related succinated thiol compounds.

| Parameter | Value | Reference |

| Synthesis via Thiourea Intermediate | ||

| Maleic Anhydride to Thiourea Molar Ratio | Approx. 1:1 | [5] |

| Alkali to Intermediate Molar Ratio (Hydrolysis) | 3:1 to 8:1 | [5] |

| Reflux Temperature (Hydrolysis) | 110 °C | [5] |

| Reflux Time (Hydrolysis) | 4 hours | [5] |

| General Succination of Thiol Compounds | ||

| Maleic Anhydride to Thiol Molar Excess | Approx. 10-fold to 20-fold | [3] |

| Reaction Temperature | 25 °C | [3] |

| Reaction Time | Minutes | [3][4] |

| pH for Optimal Reaction | Neutral | [3] |

| Yield of S-(2-succino)cysteine (2SC) | 77% | [3] |

| Yield of Acetyl-S-(2-succino)cysteine (Ac-2SC) | 69% | [3] |

Experimental Protocols

Synthesis of Mercaptosuccinic Acid via Thiourea Intermediate

This protocol is based on the general method described in patent literature[5].

Step 1: Synthesis of 2-Amidinosulfanyl Succinic Anhydride

-

In a suitable reaction vessel, dissolve maleic anhydride in glacial acetic acid.

-

Add an equimolar amount of thiourea to the solution.

-

Stir the reaction mixture at room temperature for 10 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with a suitable solvent (e.g., acetone (B3395972) or methanol) and dry to obtain the intermediate, 2-amidinosulfanyl succinic anhydride.

Step 2: Hydrolysis to Mercaptosuccinic Acid

-

Prepare an alkaline solution by dissolving sodium hydroxide (B78521) in water. The molar ratio of alkali to the intermediate should be between 3:1 and 8:1.

-

Add the 2-amidinosulfanyl succinic anhydride from Step 1 to the alkaline solution.

-

Heat the mixture to reflux at 110 °C for 4 hours.

-

After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude mercaptosuccinic acid.

-

Isolate the product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent.

General Laboratory Synthesis of Succinated Thiol Compounds

This protocol is adapted from a method for the efficient synthesis of succinated thiol compounds[3].

-

Prepare a solution of the thiol-containing compound (e.g., cysteine derivative) in a 100 mM buffer solution (e.g., phosphate (B84403) buffer at pH 7.0).

-

Prepare a fresh solution of maleic anhydride in an organic solvent such as diethyl ether (e.g., 100 mM solution). A 10 to 20-fold molar excess of maleic anhydride is recommended for a complete reaction.

-

Add the maleic anhydride solution to the buffered thiol solution.

-

Stir the reaction mixture at 25 °C for 30 minutes.

-

Terminate the reaction by adding acetic acid to a final concentration of 10%.

-

The resulting succinated thiol compound can be purified by techniques such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of mercaptosuccinic acid from maleic anhydride and thiourea.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of mercaptosuccinic acid via the thiourea route.

Conclusion

The synthesis of mercaptosuccinic acid from maleic anhydride is a well-established process with multiple viable routes. The choice of synthetic pathway often depends on the scale of production, available resources, and safety considerations. The reaction with thiourea followed by hydrolysis presents an industrially advantageous method that avoids the use of highly toxic reagents. For laboratory-scale applications and the synthesis of a broader range of succinated thiol compounds, the direct reaction of maleic anhydride with thiols in a buffered system offers a rapid and efficient alternative. This guide provides the necessary technical details to enable researchers and professionals to select and implement the most suitable method for their specific needs.

References

- 1. JPH04297450A - Production of thiomalic acid - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization [mdpi.com]

- 4. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102030692A - Method for synthesizing 2-mercaptosuccinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers and Stereochemistry of Mercaptosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptosuccinic acid, also known as thiomalic acid, is an organosulfur compound featuring both a thiol (-SH) and two carboxylic acid functional groups.[1][2][3] Its versatile chemical nature makes it a valuable molecule in various applications, including as a chelating agent, a corrosion inhibitor, and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3][4] Notably, mercaptosuccinic acid is a chiral molecule, and its stereochemistry plays a crucial role in its physical properties and biological activity. This guide provides a detailed examination of the isomers of mercaptosuccinic acid, their stereochemical properties, methods for their synthesis and separation, and the influence of stereoisomerism on their biological functions.

Mercaptosuccinic acid possesses a single chiral center at the carbon atom bonded to the thiol group. Consequently, it exists as a pair of enantiomers: (R)-mercaptosuccinic acid and (S)-mercaptosuccinic acid. A 50:50 mixture of these two enantiomers constitutes a racemic mixture, often referred to as (±)- or DL-mercaptosuccinic acid.

Caption: Logical relationship of mercaptosuccinic acid stereoisomers.

Physicochemical Properties of Mercaptosuccinic Acid Isomers

The enantiomers of mercaptosuccinic acid share identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light. The racemic mixture, being an equimolar combination of both enantiomers, is optically inactive.

| Property | (±)-Mercaptosuccinic Acid (Racemic) | Reference |

| Molecular Formula | C₄H₆O₄S | [5][6] |

| Molecular Weight | 150.15 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Melting Point | 155-157 °C | [7] |

| Water Solubility | 150 g/L at 20 °C | [1][2][7] |

| pKa | 4.68 ± 0.04 (at 20 °C) | [2][7] |

Synthesis and Resolution of Stereoisomers

Synthesis of Racemic Mercaptosuccinic Acid

A common method for the industrial production of mercaptosuccinic acid involves the reaction of maleic anhydride (B1165640) with a sulfur source, followed by hydrolysis.

Experimental Protocol: Synthesis from Maleic Anhydride and Thiourea (B124793)

This two-step method involves the synthesis of an intermediate, 2-amidinosulfanyl succinic anhydride, which is then hydrolyzed to yield 2-mercaptosuccinic acid.[8]

Materials:

-

Maleic anhydride

-

Thiourea

-

Glacial acetic acid

-

Acetone

-

Alkaline solution (e.g., sodium hydroxide (B78521) solution)

-

Strong acid (e.g., hydrochloric acid)

Procedure:

-

Step 1: Synthesis of Intermediate. In a suitable reaction vessel, dissolve maleic anhydride in glacial acetic acid.[8] Add thiourea to the solution. The addition reaction proceeds to form the intermediate compound, 2-amidinosulfanyl succinic anhydride.[8] The intermediate can be isolated by filtration.

-

Step 2: Hydrolysis. The isolated intermediate is then subjected to hydrolysis under alkaline conditions.[8] This step cleaves the intermediate to form the desired 2-mercaptosuccinic acid.

-

Step 3: Purification. The reaction mixture is acidified, and the solvent is removed. The final product, racemic mercaptosuccinic acid, can be purified by recrystallization from a suitable solvent.[8]

Resolution of Enantiomers

The separation of a racemic mixture into its constituent enantiomers is a process known as resolution.[9] A widely used method is classical chemical resolution, which involves the use of a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated.[9]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

Principle: A racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent) to form a mixture of two diastereomeric salts.[9] Due to their different solubilities, these salts can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a strong acid regenerates the pure enantiomers of the original acid.[9]

Materials:

-

(±)-Mercaptosuccinic acid (racemic mixture)

-

Enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or brucine)

-

Suitable solvent (e.g., ethanol, methanol)

-

Strong acid (e.g., hydrochloric acid)

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

Salt Formation: Dissolve the racemic mercaptosuccinic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

-

Diastereomer Crystallization: Combine the two solutions. The diastereomeric salts will form. Allow the solution to cool slowly to facilitate crystallization. One diastereomer will typically crystallize out of the solution first due to its lower solubility.[10]

-

Separation: Separate the crystals from the mother liquor by filtration. The crystals represent one of the diastereomeric salts (e.g., (R)-acid·(R)-base), while the other diastereomer ((S)-acid·(R)-base) remains in the filtrate.

-

Enantiomer Regeneration:

-

From Crystals: Treat the collected crystals with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the enantiomerically pure mercaptosuccinic acid (e.g., (R)-mercaptosuccinic acid). The salt of the resolving agent will remain in the aqueous solution.

-

From Filtrate: The other enantiomer can be recovered from the mother liquor by a similar process of acidification and extraction.

-

-

Purification: The separated enantiomers can be further purified by recrystallization.

Caption: Experimental workflow for the resolution of mercaptosuccinic acid enantiomers.

Stereochemistry and Biological Activity

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity.[11][12] This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with the enantiomers of a chiral molecule.

While specific studies detailing the differential biological activities of (R)- and (S)-mercaptosuccinic acid were not prominent in the initial search, the principle of stereoselectivity is well-established in pharmacology. For instance, the different biological effects of the enantiomers of drugs like thalidomide (B1683933) and ethambutol (B1671381) highlight the critical importance of stereochemistry in drug development.[9][12]

Mercaptosuccinic acid has been shown to inhibit the antioxidant enzyme glutathione (B108866) peroxidase (GPx).[13] The IC₅₀ value for this inhibition by the racemic mixture was found to be 24.7 µM for the bovine erythrocyte enzyme.[13] It is plausible that the individual enantiomers exhibit different inhibitory potencies against GPx, a hypothesis that warrants further investigation. Such differences could arise from the specific stereochemical requirements of the enzyme's active site.

Furthermore, mercaptosuccinic acid has demonstrated cytotoxicity against human cancer cell lines, and its combination with other agents can influence the production of reactive oxygen species.[13] The stereochemistry of the molecule could modulate these effects, potentially leading to the development of more targeted and effective therapeutic strategies. The observation that only specific stereoisomers of other compounds show significant antiplasmodial activity suggests that cellular uptake can be a stereoselective process, which could also be a factor in the biological activity of mercaptosuccinic acid isomers.[11]

References

- 1. d.docksci.com [d.docksci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Thiomalic acid - Wikipedia [en.wikipedia.org]

- 4. A jack-of-all-trades: 2-mercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+-)-Mercaptosuccinic acid | C4H6O4S | CID 6268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mercaptosuccinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Mercaptosuccinic acid | 70-49-5 [chemicalbook.com]

- 8. CN102030692A - Method for synthesizing 2-mercaptosuccinic acid - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. media.malariaworld.org [media.malariaworld.org]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Mercaptosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of mercaptosuccinic acid in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where mercaptosuccinic acid is utilized.

Introduction to Mercaptosuccinic Acid

Mercaptosuccinic acid, also known as thiomalic acid, is a dicarboxylic acid containing a thiol group. Its chemical structure, featuring both carboxyl and thiol functional groups, allows it to participate in a variety of chemical reactions, making it a versatile molecule in numerous applications. It is of particular interest in the fields of nanotechnology, as a capping agent for quantum dots, and in the pharmaceutical industry. Understanding its solubility in different solvent systems is crucial for its effective use in synthesis, formulation, and various applications.

Qualitative Solubility of Mercaptosuccinic Acid

Qualitative data from various chemical suppliers provide a general overview of the solubility of mercaptosuccinic acid in common laboratory solvents. These are summarized in the table below.

| Solvent | Solubility |

| Water | Soluble |

| Alcohols (e.g., Methanol, Ethanol) | Soluble |

| Acetone | Soluble |

| Ether | Slightly soluble |

| Benzene | Insoluble |

Quantitative Solubility of Mercaptosuccinic Acid

A key study by Kai et al. (2014) provides quantitative data on the solubility of mercaptosuccinic acid in binary solvent mixtures of water with methanol, ethanol, and acetone.[1] The study determined the mole fraction solubility of mercaptosuccinic acid in these solvent systems over a temperature range of 278.15 K to 333.15 K using a dynamic method.[1]

While the complete dataset from this study is not reproduced here, the research indicates that the solubility of mercaptosuccinic acid in these aqueous mixtures is dependent on both the temperature and the composition of the solvent mixture.[1] The data from this study can be valuable for processes such as purification by preferential crystallization.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to mercaptosuccinic acid.

Determination of Mercaptosuccinic Acid Solubility (Dynamic Method)

The following is a generalized protocol for determining the solubility of a solid compound like mercaptosuccinic acid using a dynamic (laser monitoring) method, as referenced in the study by Kai et al. (2014).[1]

Objective: To determine the saturation temperature of a solution with a known concentration of mercaptosuccinic acid in a specific solvent or solvent mixture.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Laser emitter and detector system

-

Precision balance

-

Syringe or automated powder dispenser

Procedure:

-

A precise amount of mercaptosuccinic acid is added to a known volume of the desired solvent or solvent mixture in the jacketed glass vessel.

-

The solution is continuously stirred to ensure homogeneity.

-

The temperature of the solution is gradually increased at a constant rate using the circulating bath.

-

A laser beam is passed through the solution, and the light transmission is monitored by a detector.

-

As the temperature increases, the solid mercaptosuccinic acid dissolves. The point at which all solid particles have dissolved, resulting in a sudden increase in light transmission, is recorded as the saturation temperature for that specific concentration.

-

This process is repeated for different concentrations of mercaptosuccinic acid to generate a solubility curve (solubility vs. temperature) for the specific solvent system.

Synthesis of Mercaptosuccinic Acid from Maleic Anhydride (B1165640) and Thiourea (B124793)

The following protocol is based on a patented method for the synthesis of 2-mercaptosuccinic acid.[2]

Materials:

-

Maleic anhydride

-

Thiourea

-

Glacial acetic acid

-

Acetone

-

Three-necked flask with mechanical stirrer and reflux condenser

Procedure:

-

Addition Reaction:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 24.6 g of maleic anhydride and 130 g of glacial acetic acid.

-

Once the solid has dissolved, add 19.0 g of thiourea under agitation.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the resulting precipitate and wash it with glacial acetic acid and then water to obtain the intermediate compound, 2-amidinosulfanyl succinic anhydride.

-

-

Hydrolysis:

-

The intermediate is then hydrolyzed under alkaline conditions to yield 2-mercaptosuccinic acid. (Specific alkaline conditions are detailed within the patent).[2]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as acetone.

-

Synthesis of Mercaptosuccinic Acid-Capped Cadmium Telluride (CdTe) Quantum Dots

This protocol describes the aqueous phase synthesis of CdTe quantum dots using mercaptosuccinic acid as a capping agent.[3]

Materials:

-

Cadmium source (e.g., CdCl₂)

-

Tellurium precursor (e.g., TeO₂)

-

Mercaptosuccinic acid (MSA)

-

Solvent (e.g., water)

-

Reducing agent (e.g., NaBH₄)

-

Reaction flask with a condenser

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution containing the cadmium source and mercaptosuccinic acid.

-

-

Reaction Initiation:

-

Add the tellurium precursor to the solution.

-

The reaction is initiated by the addition of a reducing agent at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes).[3]

-

-

Annealing:

-

The solution is then annealed in an autoclave at a higher temperature (e.g., 110-150°C) for a defined period (e.g., 60-180 minutes) to promote the growth and crystallization of the CdTe quantum dots.[3] The size and, consequently, the fluorescence properties of the quantum dots can be controlled by adjusting the annealing time and temperature.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the synthesis of mercaptosuccinic acid and mercaptosuccinic acid-capped quantum dots.

Caption: Workflow for the synthesis of mercaptosuccinic acid.

Caption: Workflow for the synthesis of MSA-capped CdTe quantum dots.

References

An In-Depth Technical Guide to the pKa and Ionization States of Mercaptosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptosuccinic acid, also known as thiomalic acid, is a versatile organic compound that features two carboxylic acid functional groups and a thiol group.[1][2] Its structure allows it to participate in a variety of chemical reactions and interactions, making it a valuable molecule in diverse fields such as nanotechnology, medicine, and cosmetics. The ionization state of mercaptosuccinic acid is critically dependent on the pH of its environment, which in turn governs its solubility, reactivity, and biological activity. A thorough understanding of its acid dissociation constants (pKa values) is therefore essential for its application in research and development. This guide provides a comprehensive overview of the pKa values of mercaptosuccinic acid, its corresponding ionization states, and detailed experimental protocols for their determination.

pKa Values of Mercaptosuccinic Acid

Mercaptosuccinic acid is a triprotic acid, with three acidic protons that can dissociate in a stepwise manner as the pH increases. Two of these protons are from the carboxylic acid groups, and one is from the thiol group. The pKa values for the carboxylic acid groups are well-documented, while the pKa for the thiol group is less commonly reported but can be estimated based on similar structures. The dissociation constants are summarized in the table below.

| Ionizable Group | pKa Value (pKa1) | pKa Value (pKa2) | pKa Value (pKa3) |

| Carboxylic Acid | 3.49[3] | 4.68 (±0.04)[4] | |

| Thiol | ~10-11 (estimated) |

Note: The pKa of the thiol group is an estimation based on the typical pKa range for thiols and the electronic environment of the mercaptosuccinic acid molecule.

Ionization States of Mercaptosuccinic Acid

The charge and protonation state of mercaptosuccinic acid are determined by the pH of the solution relative to its pKa values. The following diagram illustrates the predominant ionization state of the molecule in different pH ranges.

Caption: Ionization states of mercaptosuccinic acid at different pH ranges.

-

At pH < 3.49: Mercaptosuccinic acid is fully protonated with a neutral charge.

-

Between pH 3.49 and 4.68: The first carboxylic acid group deprotonates, resulting in a species with a -1 charge.

-

Between pH 4.68 and ~10: The second carboxylic acid group deprotonates, leading to a species with a -2 charge.

-

At pH > ~10: The thiol group deprotonates, and the molecule exists in its fully deprotonated form with a -3 charge.

Experimental Protocols for pKa Determination

The pKa values of a compound can be determined through various experimental techniques. Potentiometric titration is a widely used and reliable method.

Potentiometric Titration Protocol

This protocol outlines the steps for determining the pKa values of mercaptosuccinic acid using potentiometric titration.

1. Materials and Reagents:

-

Mercaptosuccinic acid

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

2. Solution Preparation:

-

Prepare a solution of mercaptosuccinic acid of known concentration (e.g., 1 mM) in deionized water.

-

Prepare a 0.15 M KCl solution to maintain a constant ionic strength during the titration.

3. Experimental Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the mercaptosuccinic acid solution into a beaker with a magnetic stir bar.

-

Add KCl solution to achieve the desired ionic strength (e.g., 0.15 M).

-

If necessary, adjust the initial pH of the solution to a low value (e.g., pH 1.8-2.0) using the 0.1 M HCl solution.

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the buret.

-

After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).

-

Repeat the titration at least three times to ensure reproducibility.

4. Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The equivalence points are the points of steepest inflection on the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peaks in the derivative plot correspond to the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

References

safety and handling precautions for mercaptosuccinic acid

An In-depth Technical Guide to the Safety and Handling of Mercaptosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for mercaptosuccinic acid (also known as thiomalic acid), tailored for laboratory and drug development environments. The following sections detail the hazards, protective measures, emergency procedures, and physical and toxicological properties of this compound.

Hazard Identification and Classification

Mercaptosuccinic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]

GHS Hazard Statements:

Signal Word: Warning[1][3][4][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of mercaptosuccinic acid is presented in the table below.

| Property | Value | Source |

| Synonyms | Thiomalic acid | [1][3][7] |

| CAS Number | 70-49-5 | [1][2][3][7] |

| Molecular Formula | C4H6O4S | [3] |

| Molecular Weight | 150.15 g/mol | [8] |

| Appearance | White crystalline powder | [3][7] |

| Odor | Sulfidic, rotten-egg like | [3][7] |

| Solubility | Water soluble | [3] |

Toxicological Data

The primary route of acute toxicity is ingestion. The following table summarizes the available toxicological data.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 800 mg/kg | [9] |

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated beyond standardized tests.[4] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or OSHA.[4][9]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Engineering Controls

-

Work in a well-ventilated place.[8]

-

Ensure adequate ventilation, especially in confined areas.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[9]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates a typical PPE selection workflow.

Caption: Personal Protective Equipment (PPE) selection workflow for handling mercaptosuccinic acid.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or appropriate government standards like NIOSH (US).[9][10]

-

Skin Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[8][9] A lab coat or other protective clothing is also required.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4][9]

General Hygiene and Handling Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][9]

-

Do not eat, drink, or smoke when using this product.[1][2][9]

-

Wash hands and any exposed skin thoroughly after handling.[1][2][9]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8][9]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1]

First Aid Measures

Immediate medical attention is recommended in case of exposure. The following decision tree outlines the appropriate first aid response.

Caption: Decision tree for first aid measures based on the route of exposure.

-

Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8][9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, consult a physician.[1][8][9]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8][9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][8][9]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation and breathing dust or vapors. Evacuate personnel to safe areas.[1][8][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8][9]

-

Methods for Containment and Cleaning Up: Sweep up and shovel the material into suitable, closed containers for disposal. Avoid creating dust.[1][9]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO2) and sulfur oxides.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7][9]

Experimental Protocol: Standard Safe Handling in a Laboratory Setting

The following workflow outlines a generalized protocol for safely handling mercaptosuccinic acid in a research setting.

Caption: A generalized experimental workflow for the safe handling of mercaptosuccinic acid.

This protocol is a general guideline. Specific experimental procedures may require additional safety precautions. Always refer to your institution's safety policies and the most current Safety Data Sheet.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of Mercaptosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercaptosuccinic acid (MSA) is a versatile molecule utilized in various industrial and pharmaceutical applications due to its dual functionality of a thiol and a dicarboxylic acid. Understanding its stability and degradation pathways is critical for ensuring product quality, safety, and efficacy, particularly in pharmaceutical formulations where it may be used as a chelating agent, antioxidant, or starting material for active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation routes of mercaptosuccinic acid. It covers microbial and chemical degradation pathways, including oxidation, thermal decomposition, hydrolysis, and photolysis. This document also outlines detailed experimental protocols for conducting forced degradation studies and recommends analytical methodologies for the separation and identification of potential degradants.

Chemical and Physical Properties of Mercaptosuccinic Acid

Mercaptosuccinic acid, also known as thiomalic acid, is a white crystalline solid with a characteristic sulfidic odor. It is soluble in water, alcohol, and acetone.[1] Its stability is influenced by its key functional groups: a reactive thiol (-SH) group and two carboxylic acid (-COOH) groups.

Table 1: Physicochemical Properties of Mercaptosuccinic Acid

| Property | Value | Reference |

| Chemical Formula | C4H6O4S | [2] |

| Molecular Weight | 150.15 g/mol | [2] |

| Melting Point | 155-157 °C | [3][4] |

| pKa | 3.49 | [5] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in water, alcohol, and acetone. Slightly soluble in ether. Insoluble in benzene. | [1] |

Stability Profile of Mercaptosuccinic Acid

Mercaptosuccinic acid is generally considered stable under standard ambient conditions, such as room temperature, in the absence of pro-degradant factors.[3][6] However, its stability is significantly impacted by exposure to specific environmental and chemical stressors.

General Stability

Under normal storage conditions in a cool, dry place with a tightly closed container, mercaptosuccinic acid maintains its chemical integrity.[5]

Factors Affecting Stability

Several factors can compromise the stability of mercaptosuccinic acid, leading to its degradation:

-

Oxidizing agents: The thiol group is highly susceptible to oxidation.[5]

-

Presence of heavy metals: Metal ions can catalyze the oxidation of thiols.[7]

-

Elevated temperatures: Thermal stress can induce decomposition.

-

Extreme pH conditions: Both acidic and basic environments can potentially lead to degradation, although it is noted to be relatively stable in slightly acidic and alkaline solutions compared to other thiols like 3-mercaptopropionic acid.[7]

-

Light exposure: UV radiation can potentially initiate photolytic degradation.

Degradation Pathways of Mercaptosuccinic Acid

The degradation of mercaptosuccinic acid can proceed through several pathways, both microbial and chemical.

Microbial Degradation

In biological systems, particularly in certain bacteria like Variovorax paradoxus and Advenella mimigardefordensis, mercaptosuccinic acid can serve as a carbon and energy source.[7] The primary degradation pathway involves enzymatic oxidation.

The proposed microbial degradation pathway is initiated by the enzyme mercaptosuccinate dioxygenase, which converts mercaptosuccinic acid to sulfinosuccinate. This intermediate is then further metabolized to succinate (B1194679) and sulfite (B76179). Succinate can enter the central metabolism of the microorganism, while sulfite is typically detoxified.[7]

Chemical Degradation Pathways

Chemical degradation can occur through several mechanisms, including oxidation, thermal decomposition, hydrolysis, and photolysis.

The thiol group of mercaptosuccinic acid is the most susceptible site for oxidation. In the presence of oxidizing agents or metal ion catalysts, it can be oxidized to form a disulfide-linked dimer, dithiodisuccinic acid. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acid derivatives.

At elevated temperatures, particularly above its melting point, mercaptosuccinic acid is expected to decompose. Thermal decomposition of sulfur-containing organic compounds typically yields oxides of sulfur (SOx) and carbon (CO, CO2), along with other potentially toxic fumes and gases.[5]

While generally stable in aqueous solutions at neutral pH, prolonged exposure to harsh acidic or basic conditions could potentially lead to the hydrolysis of mercaptosuccinic acid, although specific data is limited. Given its structure, the carboxylic acid groups are stable towards hydrolysis. The C-S bond could be susceptible under extreme conditions, but this is less common for thiols compared to esters or amides.

Exposure to ultraviolet (UV) radiation can provide the energy to initiate photochemical reactions. For thiols, this can lead to the formation of thiyl radicals (RS•), which can then participate in a variety of subsequent reactions, including dimerization to form disulfides.

Experimental Protocols for Stability and Degradation Studies

To thoroughly investigate the stability of mercaptosuccinic acid, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.

General Experimental Workflow

Recommended Forced Degradation Conditions

Table 2: Recommended Conditions for Forced Degradation Studies of Mercaptosuccinic Acid

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 24-48 hours |

| Oxidation | 3% H2O2 | Room Temperature | 24-48 hours |

| Thermal | Dry Heat | 105°C | 48 hours |

| Photolytic | UV light (254 nm) and fluorescent light | Room Temperature | 24-48 hours |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying mercaptosuccinic acid from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

A reverse-phase HPLC method would be suitable for the analysis of mercaptosuccinic acid and its likely more polar degradation products.

Table 3: Suggested Starting HPLC Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By obtaining the mass-to-charge ratio and fragmentation patterns of the degradation products, their chemical structures can be proposed and confirmed.

Summary of Potential Degradation Products

Based on the known chemistry of thiols and carboxylic acids, the following table summarizes the likely degradation products of mercaptosuccinic acid under various stress conditions.

Table 4: Potential Degradation Products of Mercaptosuccinic Acid

| Stress Condition | Potential Degradation Products | Proposed Structure |

| Oxidation | Dithiodisuccinic acid | HOOC-CH(S-S-CH(COOH))-CH2-COOH |

| Mercaptosuccinic acid sulfinic acid | HOOC-CH(SO2H)-CH2-COOH | |

| Mercaptosuccinic acid sulfonic acid | HOOC-CH(SO3H)-CH2-COOH | |

| Thermal | Sulfur dioxide, Carbon monoxide, Carbon dioxide | SO2, CO, CO2 |

| Photolytic | Dithiodisuccinic acid | HOOC-CH(S-S-CH(COOH))-CH2-COOH |

Conclusion and Recommendations

Mercaptosuccinic acid is a relatively stable compound under ambient conditions. However, its thiol group makes it susceptible to oxidative degradation, which is the primary degradation pathway to consider during formulation development and storage. Thermal and photolytic stress can also lead to decomposition.

For drug development professionals, it is imperative to conduct thorough forced degradation studies to understand the stability profile of mercaptosuccinic acid in the context of a specific formulation. The development and validation of a stability-indicating analytical method are essential for monitoring the purity and potency of any product containing mercaptosuccinic acid over its shelf life. Careful consideration of excipient compatibility and appropriate packaging is necessary to mitigate the risk of degradation.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. 巯基丁二酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. pharmtech.com [pharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of (+/-)-Mercaptosuccinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Characterization of Mercaptosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of mercaptosuccinic acid (also known as thiomalic acid), a crucial molecule in various chemical and pharmaceutical applications. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For mercaptosuccinic acid, both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of mercaptosuccinic acid exhibits distinct peaks corresponding to the protons in different chemical environments. The acidic protons of the carboxylic acid and thiol groups are often broad and their chemical shifts can be concentration and solvent dependent.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -COOH | ~12.5 | Broad Singlet |

| -CH(SH)- | ~3.57 | Multiplet |

| -CH₂- | ~2.62 - 2.80 | Multiplet |

| -SH | Variable | Broad Singlet |

Note: The chemical shifts can vary depending on the solvent and concentration used. The data presented is a representative example.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| -COOH (C1) | ~175.8 |

| -COOH (C4) | ~173.2 |

| -CH(SH)- | ~41.2 |

| -CH₂- | ~38.8 |

Note: The chemical shifts can vary depending on the solvent and concentration used. The data presented is a representative example.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of mercaptosuccinic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of mercaptosuccinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (-COOH and -SH).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[3] For quantitative analysis, ensure complete relaxation of all nuclei by using appropriate pulse sequences and relaxation delays.[4][5]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of mercaptosuccinic acid shows characteristic absorption bands for the carboxylic acid and thiol functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500 - 3300 | O-H (Carboxylic Acid) | Stretching (Broad) |

| ~2565 | S-H (Thiol) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1560 - 1680 | C=O | Asymmetric Stretching |

| 1384 - 1420 | COO⁻ | Symmetric Vibrations |

| 1200 - 1300 | C-O | Stretching |

| ~671 | C-S | Stretching |

Note: The absence of the S-H stretching peak around 2565 cm⁻¹ can indicate the formation of a metal-sulfur bond if the mercaptosuccinic acid is coordinated to a metal center.[6] The broadness of the O-H stretch is due to hydrogen bonding.[7]

Experimental Protocol for IR Spectroscopy

For solid samples like mercaptosuccinic acid, the following methods are commonly used:

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of mercaptosuccinic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[8][9]

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[10]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[10]

-

Mount the plate in the spectrometer and obtain the spectrum.[10]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of mercaptosuccinic acid (molecular weight: 150.16 g/mol ) will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Expected Fragmentation Pattern:

Electron impact (EI) ionization will likely lead to fragmentation. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-C bond adjacent to the carboxyl group.[11] For mercaptosuccinic acid, fragmentation may also involve the loss of the thiol group or cleavage of the C-S bond.

Key Fragments (m/z):

-

150: Molecular ion (M⁺)[12]

-

133: Loss of -OH

-

105: Loss of -COOH

-

117: Loss of -SH

-

73: Fragment corresponding to [CH(SH)COOH]⁺

Experimental Protocol for Mass Spectrometry

A general workflow for the mass spectrometric analysis of mercaptosuccinic acid is as follows:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.[13] Further dilution may be necessary depending on the sensitivity of the instrument.

-

Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is typically used for GC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow and Data Integration

The spectroscopic characterization of a compound like mercaptosuccinic acid follows a logical workflow, integrating data from multiple techniques to confirm its identity and purity.

Caption: General workflow for the spectroscopic characterization of mercaptosuccinic acid.

References

- 1. Mercaptosuccinic acid(70-49-5) 1H NMR spectrum [chemicalbook.com]

- 2. Mercaptosuccinic acid(70-49-5) 13C NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. process-nmr.com [process-nmr.com]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. (+-)-Mercaptosuccinic acid | C4H6O4S | CID 6268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to Commercial Mercaptosuccinic Acid: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity levels, and analytical methodologies for mercaptosuccinic acid. This crucial reagent, also known as thiomalic acid, finds wide application in pharmaceuticals, nanotechnology, and chemical synthesis. Understanding its commercial landscape and the methods to verify its purity is paramount for reproducible and reliable research and development.

Commercial Sources and Purity of Mercaptosuccinic Acid

Mercaptosuccinic acid is commercially available from a variety of suppliers, with purity levels typically ranging from 97% to over 99%. The grade of the material often dictates its suitability for different applications, with higher purity grades being essential for pharmaceutical and other sensitive uses. Below is a summary of some of the major commercial suppliers and their offered purities.

| Supplier | Stated Purity/Grade | Part Number/Reference |

| Sigma-Aldrich (Merck) | ≥99.0% (HPLC), ReagentPlus® | 88460 |

| 97% | M6182 | |

| Thermo Scientific Chemicals (Fisher Scientific) | 98% | AAB2330114 |

| Alfa Aesar | 98% | B23301 |

| TCI America | >98.0% | T0172 |

| Various Suppliers on ECHEMI | Pharmaceutical Grade/99% | Multiple Listings |

| Various Suppliers on ChemicalBook | 99% to 99.9% | Multiple Listings |

It is imperative for the end-user to obtain and consult the certificate of analysis (CoA) for a specific lot to understand the exact purity and the methods used for its determination.

Potential Impurities in Commercial Mercaptosuccinic Acid

The purity of commercially available mercaptosuccinic acid is influenced by its synthetic route. The most common industrial synthesis involves the reaction of maleic anhydride (B1165640) with a sulfur source, such as hydrogen sulfide (B99878) or thiourea, followed by hydrolysis.[1] This process can lead to the presence of several potential impurities, including:

-

Unreacted Starting Materials: Maleic anhydride, fumaric acid (an isomer of maleic acid), and the sulfur source (e.g., thiourea).

-

By-products of the Reaction: Dithiols, disulfides, and other sulfur-containing organic compounds.

-

Isomers: While 2-mercaptosuccinic acid is the desired product, other isomers may be formed.

-

Solvents: Residual solvents used in the synthesis and purification process.

-

Inorganic Salts: Salts formed during pH adjustments and work-up steps.

The purification of mercaptosuccinic acid is often achieved through recrystallization or extraction with a suitable solvent, such as diethyl ether, to remove impurities.[2]

Experimental Protocols for Purity Assessment

A combination of analytical techniques is typically employed to provide a comprehensive purity profile of mercaptosuccinic acid. The following sections detail the methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of mercaptosuccinic acid and its non-volatile organic impurities. A reversed-phase method is commonly used.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase. The separated components are then detected by a UV detector.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution and an organic solvent. A common mobile phase consists of:

-

Solvent A: Water with 0.1% phosphoric acid or 0.1% formic acid.

-

Solvent B: Acetonitrile.

-

The specific gradient or isocratic ratio will depend on the column and the specific impurities being targeted. A good starting point is an isocratic elution with 90:10 (v/v) of Solvent A to Solvent B.[3]

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm.

-

Sample Preparation: Accurately weigh a sample of mercaptosuccinic acid and dissolve it in the mobile phase or a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a known volume of the sample solution (e.g., 10 µL) into the HPLC system. The purity is determined by comparing the peak area of mercaptosuccinic acid to the total area of all peaks in the chromatogram.

Titration Methods

Titration is a classic and reliable method for determining the overall purity of an acidic substance like mercaptosuccinic acid. Both acid-base and redox titrations can be employed.

Principle: This method determines the total acidic content of the sample. Mercaptosuccinic acid, being a dicarboxylic acid, will react with a standardized basic solution. The endpoint of the titration is determined using a colorimetric indicator or a pH meter.

Experimental Protocol:

-

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Phenolphthalein (B1677637) indicator solution.

-

Deionized water.

-

-

Procedure:

-

Accurately weigh approximately 150 mg of mercaptosuccinic acid into a clean Erlenmeyer flask.

-

Dissolve the sample in approximately 50 mL of deionized water.

-

Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

-

Titrate the mercaptosuccinic acid solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.[4]

-

Record the volume of NaOH solution used.

-

-

Calculation: The purity of mercaptosuccinic acid can be calculated using the following formula: Purity (%) = (V × M × 75.075) / (W × 1000) × 100 Where:

-

V = Volume of NaOH solution used (mL)

-

M = Molarity of the NaOH solution (mol/L)

-

75.075 = Equivalent weight of mercaptosuccinic acid ( g/mol ), as it is a dicarboxylic acid.

-

W = Weight of the mercaptosuccinic acid sample (g)

-

Principle: This redox titration method is specific for the thiol (-SH) group in mercaptosuccinic acid. In an acidic medium, the thiol group is oxidized by iodine. The endpoint can be detected potentiometrically or with a starch indicator.

Experimental Protocol:

-

Reagents:

-

Standardized 0.1 N Iodine solution.

-

Starch indicator solution.

-

Sodium bicarbonate solution (to maintain a neutral to slightly alkaline pH).

-

Deionized water.

-

-

Procedure:

-

Accurately weigh approximately 150 mg of mercaptosuccinic acid into a clean Erlenmeyer flask.

-

Dissolve the sample in approximately 50 mL of deionized water and add a sufficient amount of sodium bicarbonate to neutralize the acidic protons.

-

Titrate the solution with the standardized 0.1 N iodine solution.

-

As the endpoint is approached (the solution turns pale yellow), add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with the iodine solution until the blue color disappears and the solution becomes colorless.[5][6]

-

Record the volume of iodine solution used.

-

-

Calculation: The purity of mercaptosuccinic acid can be calculated using the following formula: Purity (%) = (V × N × 150.15) / (W × 1000) × 100 Where:

-

V = Volume of iodine solution used (mL)

-

N = Normality of the iodine solution (eq/L)

-

150.15 = Molecular weight of mercaptosuccinic acid ( g/mol )

-

W = Weight of the mercaptosuccinic acid sample (g)

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.

Principle: Due to the low volatility of mercaptosuccinic acid, a derivatization step is necessary to convert it and other non-volatile impurities into more volatile compounds. The derivatized sample is then injected into the GC-MS system, where the components are separated based on their boiling points and interactions with the stationary phase, and then identified by their mass spectra.

Experimental Protocol:

-

Derivatization: A common derivatization method for organic acids is silylation.

-

Accurately weigh a small amount of the mercaptosuccinic acid sample (e.g., 1-5 mg) into a vial.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

Instrumentation: A GC-MS system.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A split/splitless injector.

-

Temperature Program: A temperature gradient is used to separate compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 40-500).

-

Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST). Quantification can be performed using an internal or external standard.

Visualizations

Logical Workflow for Purity Assessment of Commercial Mercaptosuccinic Acid

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of mercaptosuccinic acid.

Caption: Workflow for the purity assessment of mercaptosuccinic acid.

Signaling Pathway for Iodometric Titration of Mercaptosuccinic Acid

The following diagram illustrates the key reactions involved in the iodometric titration of the thiol group in mercaptosuccinic acid.

Caption: Key reactions in the iodometric titration of mercaptosuccinic acid.

References

- 1. CN102030692A - Method for synthesizing 2-mercaptosuccinic acid - Google Patents [patents.google.com]

- 2. Mercaptosuccinic acid | 70-49-5 [chemicalbook.com]

- 3. Separation of (+/-)-Mercaptosuccinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. alameda.edu [alameda.edu]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. Iodometric Titration: Principle, Example, Advantages [themasterchemistry.com]

A Technical Guide to the Historical Synthesis of Mercaptosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract